molecular formula C13H17NO4S B2578548 2-t-Butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid CAS No. 149588-01-2

2-t-Butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid

Cat. No.: B2578548
CAS No.: 149588-01-2
M. Wt: 283.34
InChI Key: PCRXEOALGLZPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-t-Butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-t-Butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid typically involves multi-step organic reactions. . This reaction is carried out under basic conditions and involves the formation of aminothiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction or similar condensation reactions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-t-Butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-t-Butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-t-Butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • 2-Aminothiophene-3-carboxylic acid
  • 4-Cyclopropylthiophene-3-carboxylic acid

Uniqueness

2-t-Butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid is unique due to the presence of the t-butoxycarbonylamino group and the cyclopropyl substituent on the thiophene ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-10-9(11(15)16)8(6-19-10)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRXEOALGLZPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CS1)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of ethyl 2-t-butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylate (2.7 g, 8.7 mmol) and ethyl 2-bis(t-butoxycarbonyl)amino-4-cyclopropylthiophene-3-carboxylate (4.5 g, 10.9 mmol) in methanol (150 ml), a solution of potassium hydroxide (5.3 g, 95 mmol) in water (55 ml) was added. After heating at 60° C. for 6 h, the mixture was concentrated in vacuo and the residue taken up in water (50 ml) followed by acidification (pH=5) with acetic acid under cooling on ice. The precipitate was filtered off and recrystallized from ethyl acetate/ petroleum ether to afford (4.2 g, 70%) of 2-t-butoxycarbonylamino-4-cyclopropylthiophene-3-carboxylic acid. M.p. 175°-176° C. 1H-NMR (CDCl3, δ): 0.6 (m, 2H), 0.9 (m, 2H), 1.55 (s, 9H), 2.35 (m, 1H), 6.2 (s, 1H), 10.15 (s, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
ethyl 2-bis(t-butoxycarbonyl)amino-4-cyclopropylthiophene-3-carboxylate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.